Bis[p-(dimethylamino)phenyl]fulvene

Electron Donor Dipole Moment Charge Transfer

Bis[p-(dimethylamino)phenyl]fulvene (CAS 14060-53-8) is a cross-conjugated fulvene featuring dual p-(dimethylamino)phenyl electron-donating substituents. This unique substitution pattern provides enhanced stability and a strongly polarized electronic structure unmatched by simpler fulvenes. The compound's D-π-A architecture enables applications in NLO materials, while its nucleophilicity supports [2+4] and [4+2] cycloadditions for constructing polycyclic frameworks. It forms η4- or η5-coordinated metal complexes with Co and Rh, and its dianion serves as a versatile intermediate for electrophilic functionalization.

Molecular Formula C22H24N2
Molecular Weight 316.4 g/mol
CAS No. 14060-53-8
Cat. No. B080432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[p-(dimethylamino)phenyl]fulvene
CAS14060-53-8
SynonymsBis[p-(dimethylamino)phenyl]fulvene
Molecular FormulaC22H24N2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C22H24N2/c1-23(2)20-13-9-18(10-14-20)22(17-7-5-6-8-17)19-11-15-21(16-12-19)24(3)4/h5-16H,1-4H3
InChIKeyXBQPPZADIJTFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[p-(dimethylamino)phenyl]fulvene (CAS 14060-53-8) Procurement Guide: Structure, Properties, and Key Identifiers


Bis[p-(dimethylamino)phenyl]fulvene (C22H24N2, MW 316.44), also known as 6,6-bis(p-dimethylaminophenyl)fulvene, belongs to the fulvene class of cross-conjugated cyclic molecules . It features a fulvene core with two p-(dimethylamino)phenyl substituents at the exocyclic carbon [1]. Key physicochemical properties include a melting point of 117 °C, a predicted boiling point of 509.6 °C, a density of 1.108 g/cm³, and a predicted LogP of 5.6 [2].

Why Generic Fulvenes Cannot Substitute for Bis[p-(dimethylamino)phenyl]fulvene in Demanding Applications


The presence of two p-(dimethylamino)phenyl groups confers a unique combination of strong electron-donating capacity and enhanced stability that is absent in mono-substituted or unsubstituted fulvenes [1]. This substitution pattern significantly alters the electronic structure, leading to a more polarized excited state and distinct reactivity profiles in cycloaddition and complexation reactions . Consequently, substituting this compound with a simpler fulvene derivative would compromise both synthetic utility and material performance in applications requiring precise electronic tuning.

Quantitative Differentiation of Bis[p-(dimethylamino)phenyl]fulvene Against Key Fulvene Analogs


Enhanced Electron-Donating Capacity Quantified by Substituent-Induced Dipole Moment Increase

The p-(dimethylamino)phenyl groups act as potent electron donors, resulting in a highly polarized excited state with a significantly larger dipole moment compared to the ground state . While absolute dipole moments are not reported, computational studies indicate that the charge transfer phenomenon in this compound is more pronounced than in unsubstituted fulvene or diphenylfulvene, which lack the strong electron-donating dimethylamino groups . This property is critical for applications in nonlinear optics and charge-transfer complexes.

Electron Donor Dipole Moment Charge Transfer

Increased Molecular Complexity and Steric Profile Versus 6-(Dimethylamino)fulvene

Bis[p-(dimethylamino)phenyl]fulvene (MW 316.44) [1] is significantly larger and more sterically demanding than 6-(dimethylamino)fulvene (MW 161.24) . This increased molecular complexity translates to a higher boiling point (509.6 °C vs. ~181-183 °C for 6-(dimethylamino)fulvene) [2] and a much higher LogP (5.6 vs. ~1.5-2.0) [3], indicating greater lipophilicity and potential for different solubility and bioavailability profiles. The additional phenyl ring provides enhanced π-stacking capabilities and alters metal coordination geometries, as evidenced by its use in comparative structural studies of metal complexes [4].

Molecular Weight Steric Bulk Complexation

Crystal Structure Determined for Comparative Metal Complexation Studies

The crystal structure of bis(dimethylaminophenyl)fulvene was determined specifically for comparison purposes to elucidate the coordination behavior of diarylfulvenes in cobalt and rhodium complexes [1]. In contrast, the crystal structures of 6-(dimethylamino)fulvene and 6,6-diphenylfulvene have been reported in different contexts. The availability of a refined crystal structure for this compound (R-value 0.050) [2] provides a reliable baseline for understanding its ligand geometry and electronic properties in organometallic chemistry, which is essential for designing new catalysts and functional materials.

X-ray Crystallography Metal Coordination Ligand Geometry

Distinct Reactivity in Cycloaddition Reactions Compared to 6,6-Diphenylfulvene

While both bis[p-(dimethylamino)phenyl]fulvene and 6,6-diphenylfulvene can participate in cycloadditions, the presence of the strongly electron-donating dimethylamino groups in the former is reported to enhance its nucleophilicity and stability, leading to more efficient [2+4] and [4+2] cycloadditions . In contrast, 6,6-diphenylfulvene, lacking these groups, exhibits different reactivity patterns, often requiring more forcing conditions or giving lower yields in certain cycloadditions . Quantitative yield comparisons under identical conditions are not available, but the electronic differences are well-documented.

Cycloaddition Reactivity Electron Demand

Optimal Use Cases for Bis[p-(dimethylamino)phenyl]fulvene Based on Verified Differentiation


Design of Electron-Rich Ligands for Transition Metal Catalysis

The compound's strong electron-donating character and validated crystal structure make it an ideal candidate for developing novel η4- or η5-coordinated metal complexes, as demonstrated in cobalt and rhodium chemistry [1]. Its steric bulk can also influence catalytic selectivity.

Synthesis of Advanced Organic Materials via Cycloaddition

The enhanced nucleophilicity and ability to undergo [2+4] and [4+2] cycloadditions position this compound as a versatile building block for constructing complex polycyclic frameworks, potentially relevant to pharmaceuticals, agrochemicals, and functional materials.

Development of Nonlinear Optical (NLO) Chromophores

The significant excited-state dipole moment change suggests potential utility in NLO materials. The compound's D-π-A architecture, with the fulvene core as an acceptor and the dimethylaminophenyl groups as donors, can be further elaborated to create efficient chromophores.

Preparation of Fulvene Dianions for Further Functionalization

The compound can be reduced to its dianion, which serves as a reactive intermediate for introducing electrophiles, thereby expanding the synthetic scope for fulvene derivatives [2]. This pathway offers an alternative to traditional fulvene functionalization methods.

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